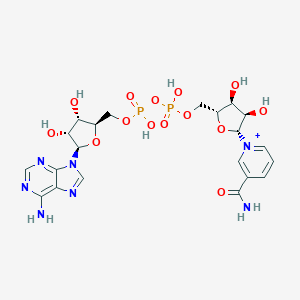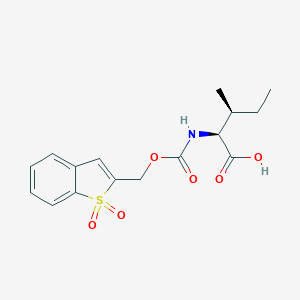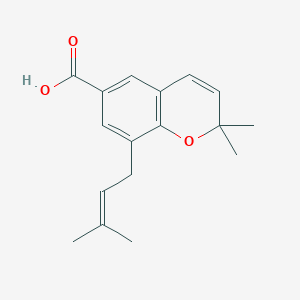
N,N'-Didodecyl-ethylenediamine
Übersicht
Beschreibung
N,N’-Didodecyl-ethylenediamine is a type of Gemini surfactant, which is a class of surfactants that contain two hydrophilic head groups and two hydrophobic tail groups. This compound is known for its excellent surface activity and ability to form micelles, making it useful in various applications such as detergents, emulsifiers, and corrosion inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Didodecyl-ethylenediamine can be synthesized through a two-step substitution reaction. The primary raw materials used are 3-chloro-1-(N,N-dimethyl) propylamine, bromododecane, and ethylene diamine. The reaction involves the following steps :
First Substitution Reaction: 3-chloro-1-(N,N-dimethyl) propylamine reacts with bromododecane to form an intermediate compound.
Second Substitution Reaction: The intermediate compound then reacts with ethylene diamine to produce N,N’-Didodecyl-ethylenediamine.
Industrial Production Methods: The industrial production of N,N’-Didodecyl-ethylenediamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Didodecyl-ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N,N’-Didodecyl-ethylenediamine has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.
Biology: The compound is used in biological studies to investigate cell membrane interactions and protein folding.
Wirkmechanismus
The mechanism of action of N,N’-Didodecyl-ethylenediamine involves its ability to interact with hydrophobic and hydrophilic surfaces. The compound forms micelles in aqueous solutions, with the hydrophobic tails aggregating in the center and the hydrophilic heads facing outward. This property allows it to solubilize hydrophobic substances and reduce surface tension .
Molecular Targets and Pathways: The molecular targets of N,N’-Didodecyl-ethylenediamine include cell membranes and proteins. The compound can interact with lipid bilayers, altering membrane fluidity and permeability. It can also bind to proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
N,N’-Didodecyl-ethylenediamine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
N,N’-Dimethylethylenediamine: This compound has shorter hydrophobic tails and different surface activity properties.
N,N’-Didodecyl-N,N’-digluconamideethylenediamine: This compound has additional gluconamide groups, which enhance its corrosion inhibition properties.
Uniqueness: N,N’-Didodecyl-ethylenediamine stands out due to its excellent surface activity, ability to form stable micelles, and versatility in various applications. Its unique structure allows it to interact with both hydrophobic and hydrophilic surfaces, making it a valuable compound in multiple fields .
Eigenschaften
IUPAC Name |
N,N'-didodecylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-26-28-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZARSJEJMWPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCCNCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165537 | |
| Record name | N,N'-Didodecyl-ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15411-40-2 | |
| Record name | N,N'-Didodecyl-ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Didodecyl-ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1R,2R)-2-hydroxycyclohexyl]CarbaMic acidphenylMethyl ester](/img/structure/B168904.png)
![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)








![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)
